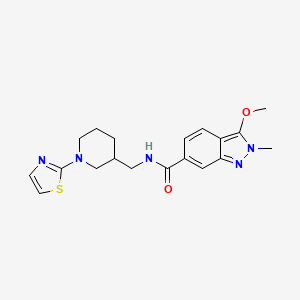

3-methoxy-2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2H-indazole-6-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-23-18(26-2)15-6-5-14(10-16(15)22-23)17(25)21-11-13-4-3-8-24(12-13)19-20-7-9-27-19/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKNOIHXGYQUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN(C3)C4=NC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with an appropriate keto compound under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indazoles or thiazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Piperidine/Azepine Derivatives

2-(4-Chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1798665-68-5)

- Structural Similarities : Shares the (1-(thiazol-2-yl)piperidin-3-yl)methyl group linked via an acetamide (vs. carboxamide in the target compound).

- Key Differences: Replaces the indazole core with a 4-chlorophenoxy-acetamide fragment.

- Molecular Weight : 365.9 (C₁₇H₂₀ClN₃O₂S) vs. estimated >400 for the target compound.

Urea Derivatives with Thiazole-Piperazine Linkers ()

- Examples : Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).

- Structural Similarities : Feature thiazole and piperazine/piperidine motifs.

- Key Differences : Use urea instead of carboxamide linkages and incorporate substituted phenyl groups.

- Synthetic Yields : High yields (83–88%), suggesting robust synthetic routes for analogs with similar complexity .

- Molecular Weights : Range from 466.2 to 602.2 [M+H]⁺, indicating larger sizes compared to the target compound due to urea and hydrazinyl-oxoethyl groups .

Indazole-Containing Analogs

1-Methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide (CAS 2034527-06-3)

- Structural Similarities : Contains an indazole core and carboxamide linker.

- Key Differences : Replaces the thiazole-piperidine group with a triazolopyridazine-thiophene system.

- Molecular Weight : 389.4 (C₁₉H₁₅N₇OS), lighter than the target compound due to the absence of a piperidine ring .

N-(2H-Indazol-6-yl)acetamide ()

Imidazo-Thiazole and Pyrazole Derivatives

3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide (CAS 919018-82-9)

- Structural Similarities : Shares a carboxamide linker and nitrogen-rich heterocycles (imidazo-thiazole vs. indazole).

- Key Differences : The imidazo-thiazole core and pyridin-3-yl group may target different biological pathways compared to the indazole-thiazole-piperidine system .

N-(3-(Dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide Hydrochloride ()

- Structural Similarities : Incorporates a benzo[d]thiazole group and carboxamide linker.

- Key Differences: The pyrazole core and dimethylaminopropyl chain diverge significantly from the target’s indazole-piperidine architecture .

Comparative Data Table

Key Findings and Implications

- Structural Complexity : The target compound’s methoxy-indazole-thiazole-piperidine architecture offers a unique combination of lipophilicity and heterocyclic diversity, distinguishing it from simpler indazole or thiazole derivatives .

- Synthetic Feasibility : High yields (>85%) for urea-thiazole-piperazine analogs () suggest viable routes for synthesizing the target compound .

Biological Activity

3-Methoxy-2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2H-indazole-6-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various assays focusing on its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that derivatives similar to this compound showed inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, suggesting potent activity compared to standard drugs like Pemetrexed, which had an IC50 of 7.26 μM .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |

|---|---|---|---|

| 3-Methoxy-2-methyl... | 1.95 - 4.24 | Pemetrexed | 7.26 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives were effective against Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum potential that warrants further investigation .

Case Studies

- In Vitro Studies : A systematic evaluation of structure-activity relationships highlighted that modifications in the thiazole and piperidine moieties significantly influenced the biological activity of related compounds. The study found that specific substitutions enhanced both anticancer and antimicrobial properties .

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor growth in xenograft models, particularly in aggressive cancer types like triple-negative breast cancer . The results indicated a substantial decrease in tumor viability after treatment with the compound.

Molecular Docking Studies

Molecular docking simulations have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to active sites involved in cancer cell proliferation and survival pathways, reinforcing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.